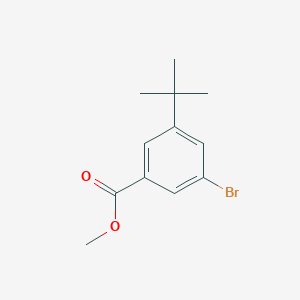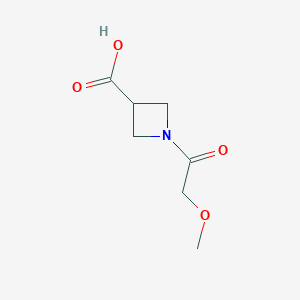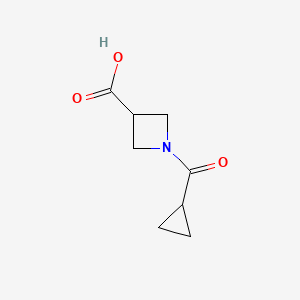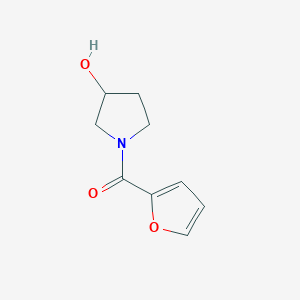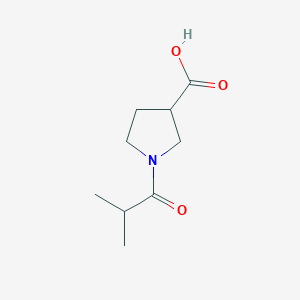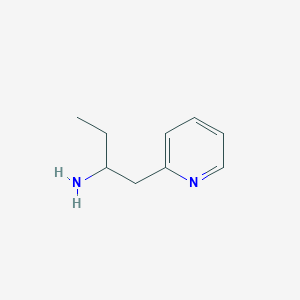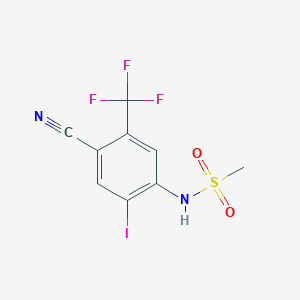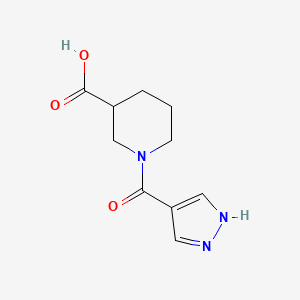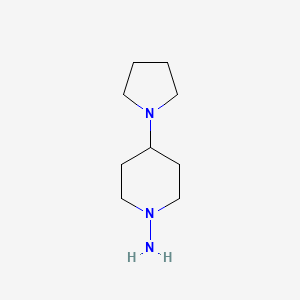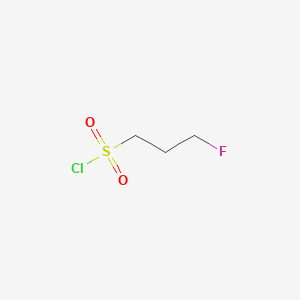
2-(Chloromethyl)-3-(trifluoromethyl)pyridine
説明
Trifluoromethylpyridine (TFMP) is a biologically active fragment formed by connecting trifluoromethyl and pyridine ring . As a result of its unique physical and chemical properties and outstanding biological activity, a variety of pesticide compounds with the TFMP fragment have been discovered .
Synthesis Analysis
Chemical processes have been developed to provide trifluoromethyl pyridine intermediates, from non-fluorinated pyridine starting materials, at scale and with affordable costs of goods . These attractive starting materials were readily adopted by research chemists, and elaborated through simple chemical modifications into new active ingredients .Molecular Structure Analysis
The pyridine ring, substituted by a trifluoromethyl substituent has been successfully incorporated into molecules with useful biological properties .Chemical Reactions Analysis
In a second approach, substituted trifluoromethyl pyridine rings have been constructed from acyclic, trifluoromethyl starting materials, which again has served to identify new active ingredients .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethylpyridine contribute to its unique biological activity and its use in a variety of pesticide compounds .科学的研究の応用
Synthesis and Structural Characterization
- 2-(Chloromethyl)-3-(trifluoromethyl)pyridine plays a significant role in the synthesis of various chemical compounds. For instance, its behavior towards molecular iodine was investigated, leading to the formation of a complex in dilute chloroform solutions, as studied by UV-spectroscopy (Chernov'yants et al., 2011).
Pesticide Synthesis
- This compound is widely utilized in synthesizing pesticides, as noted in a review discussing the processes of synthesizing 2,3-dichloro-5-trifluoromethyl pyridine, a related derivative (Lu Xin-xin, 2006).
Functionalization and Metalation
- It can be selectively metalated and functionally modified at various positions, offering potential for diverse chemical applications (Schlosser & Marull, 2003).
Trifluoroacetylation of Arenes
- The compound is instrumental in the trifluoroacetylation of arenes under specific conditions, forming trifluoromethyl aryl ketones (Keumi et al., 1990).
Electrophilic Substitutions
- It undergoes neat conversion into derivatives like 3-iodo compounds when treated with certain reagents, highlighting its reactivity and potential for further chemical manipulations (Mongin et al., 1998).
Synthesis Reaction Principles
- The principles of synthesizing 2-chloro-3-(trifluoromethyl)pyridine have been analyzed, emphasizing the influence of electron-withdrawing groups and the feasibility of side-chain chlorination (Liu Guang-shen, 2014).
Catalysis in Chemical Reactions
- This compound has been used in designing catalysts for reactions like transfer hydrogenation of ketones and oxidation of alcohols (Prakash et al., 2012).
Intermediates in Herbicide Synthesis
- It serves as a key intermediate in the synthesis of certain herbicides, demonstrating its importance in agricultural chemistry (Zuo Hang-dong, 2010).
Electrical Conductivity Studies
- The compound's derivatives have been used in studying the electrical conductivity of various complexes, providing insights into its utility in material science (Bruce & Herson, 1967).
Functionalization and Life-Sciences Research
- The regioselective functionalization of this compound has been studied, offering new building blocks for life-sciences-oriented research (Manteau et al., 2010).
Solubility Studies
- Its solubility in various solvent mixtures like ethanol and 1-propanol has been analyzed, important for understanding its behavior in different chemical environments (Jouyban et al., 2017).
Diels-Alder Reactions
- The compound is used in Diels-Alder reactions, particularly in generating pyridine o-quinodimethane analogues, further extending its application in synthetic chemistry (Carly et al., 1996).
Coordination Chemistry with Lanthanide Ions
- It has been used in synthesizing ligands for coordination chemistry with lanthanide ions, showcasing its relevance in inorganic and materials chemistry (Pailloux et al., 2009).
Catalysis in Alkane Oxidation
- Its derivatives have been applied in catalysis, particularly in the oxidation of alkanes, emphasizing its role in organic chemistry and industrial applications (Britovsek et al., 2005).
Applications in Pharmaceutical and Agrochemical Intermediates
- The compound is used as an intermediate in pharmaceuticals and agrochemicals, particularly in herbicides, highlighting its broad utility in various industrial sectors (Li Zheng-xiong, 2004).
Regioexhaustive Functionalization
- The concept of regioexhaustive functionalization has been tested with this compound, transforming it into carboxylic acids through various organometallic methods (Cottet & Schlosser, 2004).
Potential Insecticidal Activity
- The compound has been linked to potential insecticidal activity, as it contains active components used in pesticide discovery (Liu et al., 2006).
Displacement Reactions in Organic Chemistry
- It has been successfully used in displacement reactions in the pyridine series, demonstrating its versatility in organic synthesis (Cottet & Schlosser, 2002).
将来の方向性
特性
IUPAC Name |
2-(chloromethyl)-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-4-6-5(7(9,10)11)2-1-3-12-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBLYZSXWKRUBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-3-(trifluoromethyl)pyridine | |
CAS RN |
215867-86-0 | |
| Record name | 2-(chloromethyl)-3-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



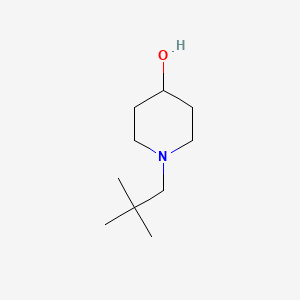
![Tert-butyl[3-(2-amino-5-chlorophenoxy)benzyl]carbamate](/img/structure/B1369794.png)
![Ethyl[4-(2-oxopyrrolidin-1-yl)phenyl]acetate](/img/structure/B1369795.png)
![Tert-butyl[3-(2-amino-5-hydroxyphenoxy)benzyl]carbamate](/img/structure/B1369796.png)
